
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile: is an organic compound that features a triazeno group attached to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile typically involves the reaction of p-chlorobenzyl chloride with sodium azide to form p-chlorobenzyl azide. This intermediate is then reacted with methylamine to yield the desired triazeno compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazeno group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazeno derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazeno derivatives.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile involves its interaction with cellular targets such as enzymes and receptors. The triazeno group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
- p-Chlorobenzyl azide
- p-Methylbenzyl azide
- p-Bromobenzyl azide
Comparison: Compared to these similar compounds, p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile is unique due to the presence of the triazeno group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
65542-22-5 |
|---|---|
Molekularformel |
C15H13ClN4 |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN4/c1-20(11-13-2-6-14(16)7-3-13)19-18-15-8-4-12(10-17)5-9-15/h2-9H,11H2,1H3 |
InChI-Schlüssel |
YMHHKKQNHGYVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



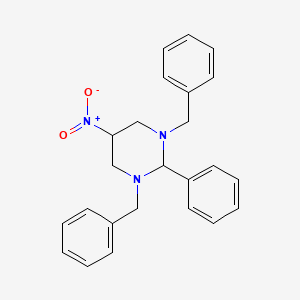

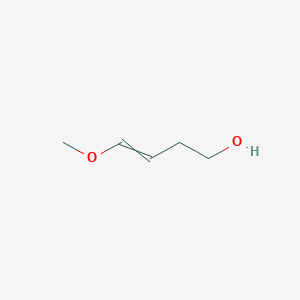


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
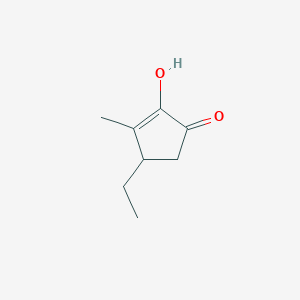
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)

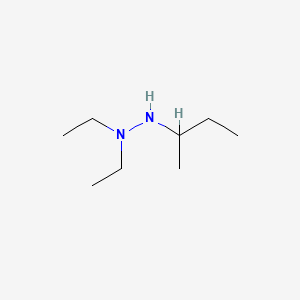
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
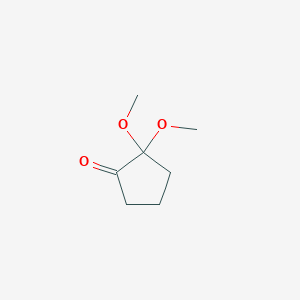
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
